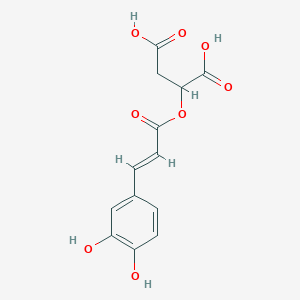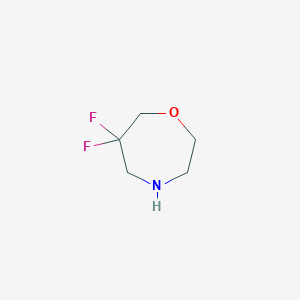
Caffeoylmalic Acid
説明
Caffeoylmalic acid is an ester of caffeic acid and malic acid, found in various plants such as Parietaria officinalis, Chelidonium majus, and Urtica dioica . This compound is known for its antioxidant properties and has been linked to the prevention of cardiovascular diseases and certain types of cancer .
準備方法
Synthetic Routes and Reaction Conditions
Caffeoylmalic acid can be synthesized through microbial production using engineered Escherichia coli. The biosynthetic pathway involves the co-expression of heterologous genes such as RgTAL, HpaBC, At4CL2, and HCT2 . The production process can be optimized by enhancing the tyrosine metabolic pathway to increase the supply of the substrate caffeic acid .
Industrial Production Methods
Industrial production of this compound can be achieved through microbial co-culture systems, which have shown to be efficient in producing caffeic acid esters . The final titer of this compound in such systems can reach up to 570.1 mg/L .
化学反応の分析
Types of Reactions
Caffeoylmalic acid undergoes various chemical reactions, including esterification, oxidation, and hydrolysis. The esterification process involves the formation of an ester bond between caffeic acid and malic acid .
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include caffeoyl-CoA and hydroxycinnamoyl-glucose . The reaction conditions typically involve the use of specific enzymes such as BAHD acyltransferases and ser-carboxy peptidase-like proteins .
Major Products
The major product formed from the esterification reaction is this compound itself. Other related compounds, such as caffeoylquinic acids, can also be formed through similar esterification processes .
科学的研究の応用
Caffeoylmalic acid has a wide range of scientific research applications:
作用機序
Caffeoylmalic acid exerts its effects primarily through its antioxidant properties. It scavenges free radicals and inhibits lipid peroxidation, thereby protecting cells from oxidative damage . The compound targets various molecular pathways involved in oxidative stress and inflammation .
類似化合物との比較
Similar Compounds
Caffeoylquinic acids: These are esters of caffeic acid and quinic acid, known for their antioxidant properties and found in coffee and other plant sources.
Feruloylquinic acids: Similar to caffeoylquinic acids, these compounds are esters of ferulic acid and quinic acid and exhibit antioxidant activities.
Uniqueness
Caffeoylmalic acid is unique due to its specific esterification with malic acid, which is less common compared to quinic acid esters. This unique structure contributes to its distinct antioxidant properties and its role in protecting proteins from degradation in plants .
特性
IUPAC Name |
2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O8/c14-8-3-1-7(5-9(8)15)2-4-12(18)21-10(13(19)20)6-11(16)17/h1-5,10,14-15H,6H2,(H,16,17)(H,19,20)/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKQSEYPLQIEAY-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)OC(CC(=O)O)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)OC(CC(=O)O)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301031926 | |
| Record name | Caffeoylmalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301031926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92344-57-5, 39015-77-5, 53755-04-7 | |
| Record name | Caffeoylmalic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092344575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Caffeoylmalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301031926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CAFFEOYLMALIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EY7S5QS7D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Caffeoylmalic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029318 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4R)-4-Phenyl-2-thioxo-3-oxazolidinyl]-1-propanone](/img/structure/B1148802.png)



![4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1148812.png)
![4-Methyl-2-(piperidin-4-ylmethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1148815.png)


